molecular formula C8H7F3O3 B2930413 Ethyl 2-(trifluoromethyl)furan-3-carboxylate CAS No. 23584-63-6

Ethyl 2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B2930413
CAS No.: 23584-63-6
M. Wt: 208.136
InChI Key: VETYPAIUONGOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C8H7F3O3 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a furan ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:

    Starting Materials: 2-(trifluoromethyl)furan-3-carboxylic acid and ethanol.

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-2-13-7(12)5-3-4-14-6(5)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETYPAIUONGOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

43.g of the product of Stage A were refluxed for 2 and a half hours in 250 ml of toluene and 3.1 g of toluenesulfonic acid and the reaction mixture was allowed to cool and was chromatographed on silica (eluent: 9/1 hexane/ethyl acetate) to obtain after evaporation of the solvent at 40° C. under 80 mm of Hg, 20 g of the expected product.
[Compound]
Name
43.g
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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250 mL
Type
reactant
Reaction Step One
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3.1 g
Type
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Reaction Step Two

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